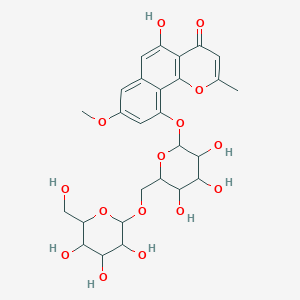

Isorubrofusarin 10-gentiobioside

Description

Contextualization within Naphthopyrone Glycoside Research

Isorubrofusarin 10-gentiobioside belongs to the naphthopyrone class of natural products, which are characterized by a naphthalene (B1677914) ring system fused to a γ-pyrone ring. These compounds are widely distributed in nature, particularly in fungi and various plant species. researchgate.net The glycosidic linkage, in this case to a gentiobiose sugar moiety, enhances the compound's solubility and can significantly influence its biological activity. ontosight.ai

This compound is an isomer of the more commonly known rubrofusarin (B1680258) gentiobioside, with the key structural difference being the point of attachment of the gentiobiose unit to the naphthopyrone core. Research has shown that these two isomers can interconvert under certain conditions of temperature and solvent, a phenomenon that has implications for their isolation and biological evaluation. researchgate.net this compound has been notably isolated from the seeds of plants belonging to the Cassia genus, such as Cassia tora and Cassia obtusifolia. mdpi.comelsevierpure.com The study of naphthopyrone glycosides is an active area of research, driven by their diverse and potent biological effects.

Broad Significance in Natural Product Chemistry and Biomedical Research

Natural products, including naphthopyrone glycosides, have historically been a cornerstone of drug discovery, providing novel scaffolds for the development of new therapeutic agents. researchgate.net The significance of this compound in this context lies in its demonstrated biological activities, which point towards its potential as a lead compound in biomedical research.

Initial investigations have revealed that this compound exhibits inhibitory activity against key enzymes implicated in neurodegenerative diseases. mdpi.comnih.gov Specifically, its ability to inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has positioned it as a molecule of interest in the search for treatments for Alzheimer's disease. mdpi.comnih.gov The broader class of naphthopyrones has been associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, further underscoring the potential of this structural motif in medicinal chemistry. researchgate.netontosight.aimdpi.com The unique chemical structure of this compound, combined with its biological profile, makes it a valuable subject for further investigation in the fields of chemical biology and drug development.

Detailed Research Findings

Scientific inquiry into this compound has provided initial but significant insights into its bioactivity. A notable study by Shrestha and colleagues in 2017 investigated the inhibitory potential of this compound against enzymes relevant to Alzheimer's disease.

The research demonstrated that this compound inhibits both acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.comnih.gov The inhibitory concentrations (IC50) were determined to be 83.52 µM for AChE and 165.21 µM for BACE1. mdpi.com This dual inhibitory action is of particular interest in the context of Alzheimer's disease, as both enzymes are key targets for therapeutic intervention.

The study also highlighted the importance of the specific glycosylation pattern and the isomeric form of the naphthopyrone core for biological activity. When compared to its isomer, rubrofusarin 6-O-β-d-gentiobioside, which showed more potent AChE inhibition (IC50 of 15.94 µM), it is evident that the position of the gentiobiose moiety significantly impacts the compound's interaction with the enzyme's active site. mdpi.com These findings underscore the intricate structure-activity relationships within this class of molecules and provide a foundation for the rational design of more potent and selective inhibitors.

Interactive Data Table: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 83.52 | mdpi.com |

| This compound | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 165.21 | mdpi.com |

| Rubrofusarin 6-O-β-d-gentiobioside (isomer) | Acetylcholinesterase (AChE) | 15.94 | mdpi.com |

| Berberine (positive control) | Acetylcholinesterase (AChE) | 0.68 | mdpi.com |

| Quercetin (positive control) | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 21.42 | mdpi.com |

Properties

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWSFDYWMXJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200127-93-1 | |

| Record name | Isorubrofusarin 10-gentiobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Abundance and Phytochemical Isolation

Primary Botanical Sources

This compound is primarily found within the seeds of two closely related plant species from the Cassia genus.

Cassia obtusifolia L., a plant belonging to the Leguminosae family, is a well-documented source of Isorubrofusarin 10-gentiobioside. mdpi.comnih.gov The seeds of this plant, often used in traditional teas and remedies in regions like Korea and China, contain a diverse array of phytochemicals, including anthraquinones and various naphthopyrone glycosides. mdpi.comresearchgate.net this compound is one of the several naphthopyrone derivatives that have been successfully isolated from the seeds of this species. nih.govnih.gov

Cassia tora L. is another primary botanical source for this compound. cabidigitallibrary.org While sometimes considered a synonym for C. obtusifolia, the two species have been shown to possess distinct phytochemical profiles. sci-hub.st The compound has been specifically isolated from the roasted seeds of C. tora. nih.govukaazpublications.com The roasting process can alter the chemical composition of the seeds, and research has identified this compound as a constituent of the processed seeds. cabidigitallibrary.orgnih.gov Along with this compound, other molecules like alaternin and adenosine (B11128) have also been identified from the same source. nih.gov

Methodologies for Extraction and Isolation

The purification of this compound from its natural sources relies on a systematic approach involving solvent extraction followed by chromatographic separation.

The initial step in isolating this compound involves extracting the crude chemical constituents from the plant material using appropriate solvents.

Methanol (B129727) and Ethanol Extraction: Methanol is a commonly used solvent for extracting compounds from C. obtusifolia seeds. mdpi.commdpi.com Similarly, studies on C. tora have utilized 50% aqueous ethyl alcohol for extraction. sci-hub.st These polar solvents are effective at dissolving glycosides like this compound.

Solvent Partitioning: Following the initial extraction, the crude extract is often subjected to solvent partitioning to separate compounds based on their polarity. The methanol extract, for instance, is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). nih.govmdpi.com The n-butanol fraction is generally enriched with polar glycosides and is therefore the primary fraction for further isolation of this compound. mdpi.comacs.org

Table 1: Solvent Fractionation of C. obtusifolia Seed Extract

| Solvent System | Target Compounds | Rationale |

| Methanol (MeOH) | Broad-spectrum extraction | Effective for a wide range of polar and moderately nonpolar compounds. |

| Dichloromethane (CH2Cl2) | Less polar compounds (e.g., aglycones) | Separates non-glycosidic components. |

| Ethyl Acetate (EtOAc) | Moderately polar compounds | Isolates anthraquinones and some simpler glycosides. mdpi.com |

| n-Butanol (n-BuOH) | Highly polar glycosides | Concentrates complex glycosides like this compound. mdpi.comacs.org |

Following solvent extraction and partitioning, chromatographic methods are essential for purifying this compound to homogeneity.

Column chromatography is the principal technique used for the fine separation of the components within the enriched n-butanol fraction. mdpi.com The process often involves multiple chromatographic steps using different stationary and mobile phases.

A typical isolation procedure involves:

Initial Fractionation: The n-BuOH fraction is first chromatographed on a Diaion HP-20 column, a type of adsorbent resin, using a gradient of water and methanol to yield several major sub-fractions. acs.org

Silica (B1680970) Gel Chromatography: The sub-fractions containing the target compound are then repeatedly chromatographed over silica gel columns. acs.org Different solvent systems, such as mixtures of dichloromethane-methanol-water (CH2Cl2–MeOH–H2O) or ethyl acetate-methanol-water (EtOAc–MeOH–H2O), are used as the mobile phase to elute the individual compounds. acs.org The separation is monitored by techniques like Thin Layer Chromatography (TLC).

Table 2: Example of a Chromatographic Isolation Scheme for Naphthopyrones from C. obtusifolia

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) | Result | Reference |

| Step 1 | Diaion HP-20 | Water-Methanol (H2O-MeOH) gradient | Separation of crude n-BuOH extract into several sub-fractions. | acs.org |

| Step 2 | Silica Gel | Dichloromethane-Methanol-Water (CH2Cl2–MeOH–H2O) | Further separation of active sub-fractions. | acs.org |

| Step 3 | Silica Gel | Ethyl Acetate-Methanol-Water (EtOAc–MeOH–H2O) | Isolation of pure compounds, including naphthopyrone glycosides. | acs.org |

Through these meticulous extraction and chromatographic procedures, this compound can be isolated from its botanical sources for structural elucidation and further scientific investigation.

Chromatographic Separation Techniques

Reverse Phase Chromatography Enhancements

The purification of naphthopyrones and their glycosides, including this compound, from plant extracts often involves multiple chromatographic steps. Among these, reverse-phase column chromatography is a significant technique used for the separation of these compounds from complex mixtures. acs.orgmdpi.com

In the broader context of isolating related naphthopyrones from Cassia obtusifolia, researchers have utilized a multi-step chromatographic process. After initial extraction with methanol and partitioning into different solvent fractions (such as ethyl acetate and n-butanol), these fractions are subjected to further separation. acs.org For instance, an ethyl acetate fraction can be applied to a silica gel column. The resulting subfractions may then undergo further purification. In one specific example, a precipitate from a subfraction was purified on a reverse-phase column using 80% methanol as the mobile phase to yield pure rubrofusarin (B1680258), a closely related aglycone. acs.org This highlights the utility of reverse-phase chromatography in the final purification stages, where it effectively separates compounds with similar polarities, thereby enhancing the purity of the isolated substance.

Identification and Co-occurrence with Related Naphthopyrone Derivatives

This compound has been identified and isolated primarily from the seeds of plants belonging to the Cassia genus (also known as Senna). researchgate.net Its characterization was achieved through the analysis of spectral data, and its presence is often accompanied by a suite of other naphthopyrone derivatives and other classes of phytochemicals.

The compound, chemically named 10-[(beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl)oxyl-5-hydroxy-8-methoxy-2-methyl-4H-naphtho [1,2-b]pyran-4-one, was successfully isolated from the roasted seeds of Cassia tora L. nih.gov In this particular source, it was found to co-occur with the anthraquinone (B42736) alaternin and the nucleoside adenosine. nih.gov

Further research on Cassia obtusifolia has revealed the co-occurrence of Isorubrofusarin 10-O-β-d-gentiobioside with a variety of other naphthopyrone glycosides. mdpi.com Studies have successfully isolated it alongside five other related compounds from the same plant source. mdpi.comebi.ac.uk These findings underscore that this compound exists as part of a larger family of structurally similar natural products within Cassia species.

| Table 1: Compounds Co-occurring with this compound in Cassia tora |

| Alaternin |

| Adenosine |

| Cassiaside |

| Rubrofusarin 6-O-β-d-gentiobioside |

| Data sourced from multiple studies on Cassia tora. nih.govresearchgate.net |

| Table 2: Naphthopyrone Derivatives Isolated Alongside this compound from Cassia obtusifolia |

| Rubrofusarin |

| Rubrofusarin 6-O-β-d-glucopyranoside |

| Rubrofusarin 6-O-β-d-gentiobioside |

| Nor-rubrofusarin 6-O-β-d-glucoside |

| Rubrofusarin 6-O-β-d-triglucoside |

| This table lists the five naphthopyrone derivatives that were isolated together with this compound. mdpi.comebi.ac.uk |

The repeated isolation of these compounds together from Cassia seeds suggests a common biosynthetic pathway and highlights the chemical diversity of this plant genus. mdpi.commdpi.com

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Origins of the Naphthopyrone Aglycone Scaffold

The core of Isorubrofusarin 10-gentiobioside is its aglycone, a naphthopyrone scaffold. This fundamental structure is a type of polyketide, a class of secondary metabolites produced by a wide variety of organisms, including filamentous fungi. researchgate.net The biosynthesis of this scaffold is proposed to originate from the polyketide pathway, a process analogous to fatty acid synthesis.

This pathway involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit followed by several malonyl-CoA extender units. researchgate.net These reactions are catalyzed by a suite of enzymes known as polyketide synthases (PKSs). researchgate.net Specifically, type III PKSs are known to produce a variety of polyketide scaffolds, including naphthopyrones, through a series of condensation and cyclization reactions. researchgate.net While the precise PKS responsible for the rubrofusarin (B1680258) aglycone is a subject of ongoing research, it is understood that the enzyme facilitates the formation of a linear polyketide chain which then undergoes specific intramolecular cyclizations and aromatizations to yield the characteristic tricyclic naphthopyrone structure. core.ac.ukamsterdamumc.nl

Glycosyltransferase Activity and Glycosylation Site Specificity

The addition of a sugar moiety, a process known as glycosylation, is a critical step in the formation of this compound. This transformation is carried out by a class of enzymes called glycosyltransferases (GTs). oup.com In fungi, these enzymes are often UDP-glycosyltransferases (UGTs), which utilize UDP-activated sugars, such as UDP-glucose, as the sugar donor. mdpi.comresearchgate.net

Fungal UGTs are typically membrane-bound proteins located in the endoplasmic reticulum and Golgi apparatus. oup.comasm.org They exhibit a high degree of specificity for both the sugar donor and the acceptor molecule (the aglycone). mdpi.comresearchgate.net In the case of rubrofusarin gentiobioside, a specific UGT recognizes the rubrofusarin aglycone and catalyzes the transfer of a gentiobiose (a disaccharide composed of two glucose units) molecule to it. The enzyme's active site directs the glycosidic bond to form at a specific hydroxyl group on the aglycone. For the precursor, rubrofusarin gentiobioside, this attachment occurs at the C-6 position. researchgate.netnih.gov The subsequent isomerization to isorubrofusarin gentiobioside repositions this group to the C-10 position. The specificity of these fungal GTs is a key area of study, as it governs the diversity of glycosylated natural products. nih.gov

Intramolecular Isomerization and Stereochemical Rearrangements

A defining characteristic of this compound is that it is an isomer of the more commonly cited rubrofusarin gentiobioside. The conversion between these two forms is a crucial aspect of its chemistry.

In Vitro and In Situ Studies of Rubrofusarin Gentiobioside to Isorubrofusarin Gentiobioside Interconversion

The transformation between rubrofusarin gentiobioside and isorubrofusarin gentiobioside has been demonstrated to be a reversible interconversion. researchgate.netbvsalud.org Studies have shown that these two isomers can convert into one another under specific conditions. This process is not a new biosynthesis, but rather a rearrangement of the existing molecular structure. Evidence suggests that this interconversion proceeds through an allylic rearrangement mechanism, where the gentiobiose moiety migrates from one position on the naphthopyrone scaffold to another. researchgate.net

Environmental and Catalytic Factors Influencing Isomerization

The isomerization between rubrofusarin gentiobioside and its "iso" form is highly dependent on environmental and catalytic factors. Research has shown that the stability of each isomer and the rate of their interconversion are significantly affected by the solvent, temperature, and pH. researchgate.net

The conversion can occur in water and alkaline solutions, such as aqueous ammonia (B1221849), particularly at elevated temperatures. researchgate.net However, the reaction is inhibited in acidic solvents. researchgate.net This indicates that the isomerization is likely base-catalyzed, where the removal of a proton facilitates the electronic shifts necessary for the rearrangement of the glycosidic bond. The optimal conditions for driving the conversion in either direction are a subject of study for chemists looking to selectively produce one isomer over the other. researchgate.net

Factors Influencing Isomerization

| Factor | Effect on Interconversion |

| Solvent | Occurs in water and ammonia; inhibited in acidic solvents. researchgate.net |

| Temperature | Higher temperatures can promote the conversion. researchgate.net |

| pH | Alkaline conditions facilitate the reaction, while acidic conditions prevent it. researchgate.net |

Chemical Synthesis and Analog Design

Established Synthetic Routes to Isorubrofusarin 10-Gentiobioside

A complete de novo total synthesis of this compound has not been extensively documented in scientific literature. The compound is often isolated from natural sources, particularly the seeds of Cassia obtusifolia. mdpi.com However, research has established a method for the interconversion of its isomers, rubrofusarin (B1680258) gentiobioside and isorubrofusarin gentiobioside. researchgate.net

This conversion can be achieved in water and ammonia (B1221849) at specific temperatures. researchgate.net The stability of the two isomers is influenced by both the solvent and temperature, though the reaction does not proceed in an acid solvent. researchgate.net It has been noted that the diether corresponding to the rubrofusarin structure is thermodynamically more stable than the isorubrofusarin isomer, with the latter readily isomerizing to the former under treatment with concentrated sulfuric acid in benzene. researchgate.net

Strategies for the Chemical Synthesis of Naphthopyrone Glycoside Analogs

While a direct synthesis for this compound is not prominent, general strategies for synthesizing related naphthopyrone glycoside analogs are well-established. These methods provide a framework for potential future syntheses. The approaches often feature two key phases: the construction of the naphthopyrone aglycone and the stereoselective installation of the glycosidic linkage. researchgate.net

Key strategies include:

Biomimetic Approaches : Orsellinate anions can be reacted with pyrones in a regioselective manner to produce derivatives of polyketides like rubrofusarin. researchgate.net

Diels-Alder Reactions : To construct the core skeleton, a Diels-Alder reaction between a suitable diene and dienophile can be employed, followed by an aromatization step to yield the naphthopyrone structure. acs.org

Advanced Glycosylation Methods : The synthesis of related C-aryl glycosides has seen significant advancements. thieme-connect.com Techniques using stable glycosyl precursors, such as heteroaromatic glycosyl sulfones, catalyzed by iron or nickel, allow for efficient C-C bond formation with good selectivity. thieme-connect.com

Protecting Group Strategies : A protocol for synthesizing 2-naphthyl β-d-xylopyranoside analogs, which could be adapted for other glycosides, utilizes acetal (B89532) protection and selective benzylation for controlled modification of the sugar's hydroxyl groups. nih.gov

These collective strategies have enabled the total synthesis of other complex naphthopyrone glycosides like chartreusin (B1668571) and elsamicins A and B. researchgate.net

Table 1: Strategies for Naphthopyrone Glycoside Analog Synthesis

| Strategy | Key Reaction Type | Precursors | Outcome / Application | Source(s) |

| Biomimetic Synthesis | Michael-type addition | Orsellinate anion, pyrones | Regiospecific formation of polyketide derivatives like rubrofusarin. | researchgate.net |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Substituted dienes and pyrone-based dienophiles | Construction of the fused ring system of the naphthopyrone core. | acs.org |

| Metal-Catalyzed Cross-Coupling | C-C Cross-Coupling | Heteroaromatic glycosyl sulfones, aromatic reagents | Efficient synthesis of C-glycosides with high selectivity and functional group tolerance. | thieme-connect.com |

| Protecting Group Manipulation | Acetal protection, selective benzylation | Xylose derivatives, naphthyl aglycones | Controlled synthesis of analogs with modified hydroxyl groups on the sugar moiety. | nih.gov |

Regioselective Glycosylation and Aglycone Modification

A primary challenge in the synthesis of compounds like this compound is controlling the regioselectivity of the glycosylation. The aglycone, isorubrofusarin, possesses multiple hydroxyl groups that could potentially react, leading to a mixture of isomers. Modern catalytic methods offer a powerful solution to this problem.

The field of catalyst-controlled glycosylation seeks to use a catalyst's structure to determine the outcome of the reaction. harvard.edu Chiral phosphoric acids (CPAs) and other chiral catalysts have been shown to enable regiodivergent glycosylation. nih.gov This means that by selecting the appropriate enantiomer of a catalyst, one can selectively direct the glycosylation to different hydroxyl groups on the same polyol substrate. nih.gov For instance, studies on macrolactones have shown that SPINOL-based CPAs can direct glycosylation to one position (e.g., C3), while BINOL-based CPAs direct it to another (e.g., C5). nih.gov This type of catalyst-controlled regioselectivity is directly applicable to naphthopyrone aglycones.

These methods often operate through a dual-activation mechanism, where a catalyst, such as a bis-thiourea derivative, activates both the glycosyl donor (electrophile) and the alcohol acceptor (nucleophile) simultaneously to achieve high selectivity under mild, neutral conditions. harvard.edu

Development of Synthetic Precursors for this compound

The synthesis of this compound fundamentally relies on the preparation of two key precursors: the isorubrofusarin aglycone and an activated form of the gentiobiose disaccharide.

Aglycone Precursors: The naphthopyrone core of isorubrofusarin belongs to the polyketide family of natural products. researchgate.net Synthetic strategies often mimic their biosynthesis, which involves the assembly of acyl-CoA precursors by polyketide synthases (PKSs). researchgate.net Synthetic routes to the aglycone core can involve:

The reaction of orsellinate anion derivatives with pyrones, which can be converted into rubrofusarin derivatives. researchgate.net

A Diels-Alder approach to build the fused ring system, as demonstrated in the synthesis of furan-fused naphthopyrones. acs.org

Glycosyl Donors: The gentiobiose moiety must be chemically activated to act as a glycosyl donor. The development of stable, yet reactive, precursors is crucial for an efficient glycosylation step. Modern approaches include:

Glycosyl Phosphates : These donors can be activated under mild, neutral conditions using a bis-thiourea catalyst. harvard.edu

Glycosyl Sulfones : Stable heteroaromatic glycosyl sulfones have been developed as effective glycosyl precursors for metal-catalyzed cross-coupling reactions. thieme-connect.com

The choice of the activating group on the anomeric carbon of the sugar is critical for controlling the stereochemistry (α or β) of the newly formed glycosidic bond.

Table 2: Key Precursors in this compound Synthesis and Analogs

| Precursor Type | Component | Synthetic Approach / Method | Source(s) |

| Aglycone | Naphthopyrone Core (e.g., Rubrofusarin) | Biomimetic reaction of orsellinate anion and pyrones. | researchgate.net |

| Fused Naphthopyrone Core | Diels-Alder cycloaddition followed by aromatization. | acs.org | |

| Glycosyl Donor | Activated Sugar (General) | Preparation of glycosyl phosphates for catalyst-mediated coupling. | harvard.edu |

| Activated Sugar (for C-Glycosides) | Synthesis of stable heteroaromatic glycosyl sulfones for cross-coupling. | thieme-connect.com |

Structure Activity Relationship Sar Investigations of Isorubrofusarin 10 Gentiobioside and Its Analogs

Elucidating the Role of the Gentiobiosyl Moiety in Biological Efficacy

The sugar component attached to the aglycone core is a significant determinant of the structural diversity and biological activity of natural products. mdpi.com For naphthopyrone glycosides, the gentiobiosyl moiety—a disaccharide composed of two glucose units—plays a particularly important role in their interaction with specific enzymes.

Research on derivatives of rubrofusarin (B1680258) isolated from Cassia obtusifolia has highlighted the importance of the gentiobiosyl group for acetylcholinesterase (AChE) inhibition. mdpi.comnih.gov Studies comparing rubrofusarin, its single glucose derivative (rubrofusarin 6-O-β-d-glucopyranoside), its gentiobioside derivative (rubrofusarin 6-O-β-d-gentiobioside), and a triglucoside derivative demonstrated that the presence of the gentiobiosyl moiety significantly enhanced AChE inhibitory activity. mdpi.com Specifically, rubrofusarin 6-O-β-d-gentiobioside showed the most potent AChE inhibition among the tested compounds. mdpi.comnih.gov This suggests that the disaccharide structure is optimal for binding to the enzyme's active or allosteric sites. Further increasing the sugar chain length, as seen in the triglucoside analog, led to a decrease in AChE inhibitory activity, indicating that the gentiobiosyl moiety represents an optimal sugar length for this particular biological function. mdpi.com

Comparative Analysis of Glycosylated vs. Aglycone Forms on Enzymatic Inhibition

Glycosylation, the attachment of sugar moieties to a core molecule, can dramatically alter the pharmacological properties of a compound compared to its non-glycosylated (aglycone) form. These alterations can affect solubility, stability, and, most critically, the ability to inhibit specific enzymes.

Investigations into the cholinesterase inhibitory activities of naphthopyrones from Cassia obtusifolia reveal a clear structure-activity relationship where glycosylation plays a key role. mdpi.commdpi.com A comparative study of six compounds—rubrofusarin (the aglycone) and its various glycosides—demonstrated that all showed some level of inhibitory activity against acetylcholinesterase (AChE). mdpi.comnih.gov

The aglycone, rubrofusarin, exhibited moderate AChE inhibition. The introduction of a gentiobiosyl moiety at the C-6 position, creating rubrofusarin 6-O-β-d-gentiobioside, resulted in the most potent AChE inhibitor among the group, with an IC₅₀ value of 15.94 ± 0.32 µM. mdpi.com In contrast, its isomeric form, isorubrofusarin 10-O-β-d-gentiobioside, showed significantly weaker activity (IC₅₀ = 83.52 ± 1.56 µM). mdpi.com This highlights that not only the presence of the gentiobiosyl moiety but also its attachment point is crucial.

Interestingly, the addition of a single glucose unit (rubrofusarin 6-O-β-d-glucopyranoside) resulted in the least active compound against AChE (IC₅₀ = 148.08 ± 2.09 µM). mdpi.com This suggests that the disaccharide is superior to the monosaccharide for this specific enzymatic interaction. However, further elongation of the sugar chain to a triglucoside slightly decreased the activity compared to the gentiobioside. mdpi.com

For butyrylcholinesterase (BChE), most of the tested analogs, including the aglycone and isorubrofusarin 10-O-β-d-gentiobioside, were largely inactive. Only rubrofusarin 6-O-β-d-gentiobioside showed inhibitory activity against BChE, albeit with a high IC₅₀ value of 141.15 ± 1.23 µM. mdpi.com

Table 1: Cholinesterase (AChE and BChE) Inhibitory Activities of Isorubrofusarin 10-gentiobioside and Its Analogs

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Isorubrofusarin 10-O-β-d-gentiobioside | 83.52 ± 1.56 | >200 |

| Rubrofusarin (Aglycone) | 105.15 ± 2.01 | >200 |

| Rubrofusarin 6-O-β-d-glucopyranoside | 148.08 ± 2.09 | >200 |

| Rubrofusarin 6-O-β-d-gentiobioside | 15.94 ± 0.32 | 141.15 ± 1.23 |

| Nor-rubrofusarin 6-O-β-d-glucoside | 86.05 ± 2.01 | >200 |

| Rubrofusarin 6-O-β-d-triglucoside | 82.31 ± 1.63 | >200 |

| Berberine (Positive Control) | 0.68 ± 0.01 | - |

Data sourced from Shrestha et al., 2018. mdpi.com

The inhibition of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is another important target in Alzheimer's disease research. The glycosylation of naphthopyrones has a distinct influence on their BACE1 inhibitory potential compared to their effects on cholinesterases. mdpi.comnih.gov

In a comparative study, the aglycone rubrofusarin showed BACE1 inhibitory activity with an IC₅₀ of 87.55 µM. mdpi.com Unlike with AChE, where the gentiobioside was most potent, the most effective BACE1 inhibitor was nor-rubrofusarin 6-O-β-d-glucoside, with an IC₅₀ of 14.41 µM. mdpi.comnih.gov This compound features a hydroxyl group at C-8 instead of a methoxy (B1213986) group and has a single glucose moiety. mdpi.com

Isorubrofusarin 10-O-β-d-gentiobioside was found to be a very weak inhibitor of BACE1, with an IC₅₀ value greater than 200 µM. mdpi.com This starkly contrasts with its structural isomer, rubrofusarin 6-O-β-d-gentiobioside, which had an IC₅₀ of 85.66 µM. mdpi.com This finding underscores that the aglycone's core structure (isorubrofusarin vs. rubrofusarin) is a critical determinant of BACE1 inhibition, with the γ-pyrone orientation of rubrofusarin being essential for activity. mdpi.com Glycosylation generally appears to modulate this inherent activity. For instance, while rubrofusarin itself is active, its 6-O-β-d-glucopyranoside derivative is less potent (IC₅₀ = 115.37 µM). mdpi.com

Table 2: BACE1 Inhibitory Activities of this compound and Its Analogs

| Compound | BACE1 IC₅₀ (µM) |

|---|---|

| Isorubrofusarin 10-O-β-d-gentiobioside | >200 |

| Rubrofusarin (Aglycone) | 87.55 ± 2.11 |

| Rubrofusarin 6-O-β-d-glucopyranoside | 115.37 ± 2.54 |

| Rubrofusarin 6-O-β-d-gentiobioside | 85.66 ± 1.98 |

| Nor-rubrofusarin 6-O-β-d-glucoside | 14.41 ± 0.54 |

| Rubrofusarin 6-O-β-d-triglucoside | 189.25 ± 3.11 |

| Quercetin (Positive Control) | 21.42 ± 0.87 |

Data sourced from Shrestha et al., 2018. mdpi.com

Human monoamine oxidases (hMAO-A and hMAO-B) are enzymes involved in the metabolism of neurotransmitters. nih.gov The inhibitory activity of naphthopyrones against these enzymes is significantly affected by glycosylation, generally showing a decrease in potency compared to the aglycone form. acs.orgacs.org

The aglycone rubrofusarin was found to be a potent and selective inhibitor of hMAO-A, with an IC₅₀ value of 5.90 ± 0.99 µM. acs.orgacs.org In contrast, its glycosylated derivatives showed substantially reduced or negligible activity. acs.org Isorubrofusarin gentiobioside had an IC₅₀ value of 181.55 ± 6.27 µM against hMAO-A and was inactive against hMAO-B (>400 µM). nih.govacs.org Similarly, rubrofusarin 6-O-β-d-gentiobioside was also a very weak inhibitor of both hMAO-A (IC₅₀ = 270.45 ± 7.87 µM) and hMAO-B (IC₅₀ = 292.7 ± 2.32 µM). nih.govacs.org

The general trend observed for hMAO inhibition by naphthopyrones is that glycosylation retards the inhibitory activity. acs.org The pattern of activity loss often correlates with the size of the sugar attachment, where the aglycone is most potent, followed by the glucopyranoside, then the gentiobioside, and so on. acs.org This suggests that the bulky sugar moieties may hinder the molecule's access to the enzyme's active site.

Table 3: Human Monoamine Oxidase (hMAO) Inhibitory Activities of this compound and Its Analogs

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |

|---|---|---|

| Isorubrofusarin gentiobioside | 181.55 ± 6.27 | >400 |

| Rubrofusarin (Aglycone) | 5.90 ± 0.99 | 91.40 ± 1.31 |

| Isorubrofusarin 10-O-β-d-glucopyranoside | 16.32 ± 2.79 | 35.10 ± 3.12 |

| Rubrofusarin 6-O-β-d-glucopyranoside | 300.02 ± 3.8 | 316.24 ± 7.85 |

| Rubrofusarin 6-O-β-d-gentiobioside | 270.45 ± 7.87 | 292.7 ± 2.32 |

| Deprenyl HCl (Reference) | 10.23 ± 0.82 | - |

Data sourced from Paudel et al., 2019 acs.org and Khan et al., 2019. nih.govacs.org

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. acs.orgnih.gov SAR studies reveal that glycosylation has a profound and detrimental effect on the PTP1B inhibitory activity of rubrofusarin and its analogs. acs.org

The aglycone, rubrofusarin, demonstrated potent inhibition of the PTP1B enzyme with an IC₅₀ value of 16.95 ± 0.49 µM. acs.orgresearchgate.net However, the addition of sugar moieties drastically reduced this activity. Rubrofusarin 6-O-β-d-glucopyranoside was significantly less active, with an IC₅₀ of 87.36 ± 1.08 µM. acs.orgresearchgate.net The inhibitory effect was almost completely abolished in compounds with larger sugar groups; both rubrofusarin 6-O-β-d-gentiobioside and its triglucoside analog showed negligible inhibition, with IC₅₀ values greater than 100 µM. acs.orgresearchgate.net

This pattern strongly indicates that the aglycone form is essential for potent PTP1B inhibition and that the presence of a sugar moiety, particularly a large one like gentiobiose, likely creates steric hindrance that prevents the molecule from effectively binding to the enzyme's active site. acs.org

Table 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activities of Rubrofusarin and its Glycosides

| Compound | PTP1B IC₅₀ (µM) |

|---|---|

| Rubrofusarin (Aglycone) | 16.95 ± 0.49 |

| Rubrofusarin 6-O-β-d-glucopyranoside | 87.36 ± 1.08 |

| Rubrofusarin 6-O-β-d-gentiobioside | >100 |

| Rubrofusarin triglucoside | >100 |

| Ursolic acid (Reference Control) | 2.29 ± 0.04 |

Data sourced from Paudel et al., 2019. acs.orgresearchgate.net

Positional Effects of Sugar Attachment on Bioactivity

The specific position at which a sugar moiety is attached to the aglycone core can be just as critical as the presence of the sugar itself. mdpi.com The comparison between rubrofusarin 6-O-β-d-gentiobioside and its isomer, isorubrofusarin 10-O-β-d-gentiobioside, provides a clear example of this positional effect on bioactivity. mdpi.comnih.gov

These two compounds differ in the arrangement of the pyrone ring within the naphthalene (B1677914) system. In rubrofusarin, the pyrone ring is at the γ-position, leading to sugar attachment at C-6. In isorubrofusarin, the pyrone ring is attached at the β-position, with the gentiobiosyl group at C-10. mdpi.com

This structural difference has a dramatic impact on their inhibitory activities. For AChE inhibition, rubrofusarin 6-O-β-d-gentiobioside is a potent inhibitor (IC₅₀ = 15.94 µM), whereas isorubrofusarin 10-O-β-d-gentiobioside is significantly weaker (IC₅₀ = 83.52 µM). mdpi.com This suggests that the orientation of the pyrone ring and the subsequent position of the gentiobiosyl moiety greatly influence the molecule's ability to interact effectively with the AChE enzyme. mdpi.com

Similarly, for BACE1 inhibition, the positional arrangement is crucial. Rubrofusarin 6-O-β-d-gentiobioside showed some activity (IC₅₀ = 85.66 µM), while isorubrofusarin 10-O-β-d-gentiobioside was essentially inactive (IC₅₀ > 200 µM). mdpi.com This indicates that the γ-position of the pyrone ring is essential for BACE1 inhibitory activity, and shifting it to the β-position results in a loss of function. mdpi.com These findings demonstrate that both the nature of the glycosidic substitution and its precise location on the naphthopyrone scaffold are fundamental to determining biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical relationship between the structural properties of a chemical compound and its biological activity. wikipedia.orgresearchgate.net For derivatives of this compound, a QSAR model would take the form of an equation:

Activity = f (molecular descriptors) + error wikipedia.org

Here, "Activity" refers to a measurable biological effect, such as enzyme inhibition, and "molecular descriptors" are numerical representations of the physicochemical properties of the molecules. wikipedia.orgnih.gov

Methodology in Developing a QSAR Model:

Data Set Compilation: A QSAR study begins with a dataset of compounds for which the biological activity has been experimentally determined. brieflands.com In this context, this would involve this compound and a series of its synthesized derivatives with variations in their structure.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors fall into several categories:

Topological descriptors: Related to the 2D representation of the molecule, such as branching and connectivity.

Geometrical (3D) descriptors: Based on the 3D structure of the molecule, including molecular shape and volume. nih.gov

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and orbital energies.

Physicochemical descriptors: Including properties like lipophilicity (LogP), molar refractivity, and polar surface area. nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed biological activity. brieflands.comnih.gov The dataset is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov

Application to this compound Analogs:

Research on related naphthopyrone glycosides isolated from Cassia obtusifolia provides insight into the key structural features that would be critical in a QSAR model for this compound derivatives. mdpi.comnih.gov A study investigating the inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) by a series of these compounds, including Isorubrofusarin 10-O-β-D-gentiobioside, highlighted important structure-activity relationships. mdpi.comnih.gov

For AChE inhibition, the presence and nature of the glycosyl moiety were paramount. mdpi.com For instance, rubrofusarin 6-O-β-D-gentiobioside was a potent inhibitor, while its isomer, isorubrofusarin 10-O-β-D-gentiobioside, was significantly less active. mdpi.com This suggests that descriptors related to the position of the gentiobiosyl group on the naphthopyrone core would be highly significant in a QSAR model for AChE activity.

For BACE1 inhibition, the activity was more dependent on the presence of a hydroxyl group at the C-8 position and a glucosyl moiety at the C-6 position. mdpi.com This indicates that descriptors for hydrogen bond donors and the specific type and location of the sugar are crucial variables.

Hypothetical QSAR Data Table:

A QSAR study on a hypothetical set of this compound derivatives might yield a data table like the one below. This table illustrates how molecular descriptors would be correlated with a specific biological activity, such as inhibitory concentration (IC50).

| Compound | R-Group Modification | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted pIC50¹ | Experimental pIC50 |

| Derivative 1 | -H | 1.5 | 220 | 5.8 | 5.7 |

| Derivative 2 | -OH | 1.2 | 240 | 6.2 | 6.3 |

| Derivative 3 | -OCH₃ | 1.8 | 225 | 5.5 | 5.6 |

| Derivative 4 | -Cl | 2.1 | 220 | 5.3 | 5.2 |

| Derivative 5 | -NH₂ | 1.1 | 245 | 6.5 | 6.6 |

¹pIC50 is the negative logarithm of the IC50 value, often used in QSAR studies.

This type of modeling allows researchers to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. wikipedia.org By identifying the key molecular features that enhance or diminish activity, QSAR serves as a powerful tool in drug discovery and lead optimization. nih.govnih.gov

Mechanistic Studies of Biological Activities: Enzyme Inhibition

Interaction with Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Studies have explored the inhibitory effects of Isorubrofusarin 10-gentiobioside on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

This compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE). In a study evaluating a series of naphthopyrone glycosides isolated from Cassia obtusifolia, this compound (referred to as compound 5 in the study) exhibited an IC50 value of 83.52 ± 1.56 µM against AChE. semanticscholar.org However, detailed enzyme kinetic studies to determine the specific type of inhibition and the inhibition constant (Ki) were not performed for this particular compound, as more potent inhibitors were prioritized for these analyses. semanticscholar.org

Conversely, when tested against butyrylcholinesterase (BChE), this compound did not show significant inhibitory activity. semanticscholar.org

| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 83.52 ± 1.56 | Not Reported | Not Reported |

| Butyrylcholinesterase (BChE) | No Significant Inhibition | N/A | N/A |

While molecular dynamics simulations were utilized to understand the stability and interaction of the most potent compounds within the active site of cholinesterases in the broader study, specific simulation data for the interaction between this compound and either AChE or BChE has not been reported. semanticscholar.orgnih.gov These computational analyses were focused on the lead compounds from the study series. semanticscholar.orgnih.gov

Computational docking simulations were conducted as part of a larger investigation to predict the binding modes of several naphthopyrone glycosides with AChE. semanticscholar.org Although this compound was included in the initial screening, the detailed analysis of binding modes and the identification of key interacting amino acid residues were reported for the most active inhibitors in the series, such as rubrofusarin (B1680258) 6-O-β-d-gentiobioside. semanticscholar.org Specifics regarding the binding orientation and key residue interactions for this compound within the AChE active site are not detailed in the available literature. semanticscholar.org

Inhibition of β-Site Amyloid Precursor Protein (APP)-Cleaving Enzyme 1 (BACE1)

The inhibitory potential of this compound was also assessed against BACE1, a primary therapeutic target for reducing the production of amyloid-β peptides.

In in-vitro enzymatic assays, this compound demonstrated no significant inhibitory activity against BACE1 at concentrations up to 200 µM. semanticscholar.org As a result, further kinetic characterization, including the determination of an IC50 value, inhibition type, and the Ki constant, was not pursued for this compound. semanticscholar.orgmdpi.com

| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| BACE1 | >200 (No Significant Inhibition) | N/A | N/A |

Given the lack of significant in-vitro inhibitory activity against BACE1, detailed computational studies, including molecular dynamics simulations and docking analyses, for this compound with the BACE1 enzyme were not reported. semanticscholar.orgnih.gov The focus of these computational efforts was on understanding the interaction mechanisms of the most potent BACE1 inhibitors identified in the same study. semanticscholar.orgnih.gov

Modulation of Human Monoamine Oxidases (hMAO-A and hMAO-B)

Human monoamine oxidases (hMAO) are key enzymes in the metabolism of neurotransmitters and are classified into two isoforms, hMAO-A and hMAO-B. nih.govnih.gov The selective inhibition of these isoforms has therapeutic implications for neurological disorders. nih.govnih.gov

This compound has demonstrated inhibitory activity against hMAO enzymes. acs.orgresearchgate.net In one study, it exhibited an IC50 value of 181.55 ± 6.27 μM against hMAO-A, while its activity against hMAO-B was greater than 400 μM, indicating a degree of selectivity for the hMAO-A isoform. acs.orgresearchgate.net The selectivity of related compounds for hMAO-A or hMAO-B is influenced by small structural changes. acs.org For instance, the aglycone, rubrofusarin, showed more potent inhibition of hMAO-A with an IC50 value of 5.90 ± 0.99 μM. acs.org Glycosylation of the parent structure generally appears to decrease the inhibitory potency against hMAO enzymes. nih.govacs.org

| Compound | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI = IC50 hMAO-B / IC50 hMAO-A) |

|---|---|---|---|

| This compound | 181.55 ± 6.27 acs.orgresearchgate.net | >400 acs.orgresearchgate.net | - |

| Rubrofusarin | 5.90 ± 0.99 acs.org | Not specified | - |

| Isorubrofusarin 10-O-β-D-glucopyranoside | 16.32 ± 2.79 acs.orgresearchgate.net | 35.10 ± 3.12 acs.orgresearchgate.net | 2.15 acs.orgresearchgate.net |

Kinetic studies are essential for understanding the mechanism by which a compound inhibits an enzyme. nih.gov For related naphthopyrone compounds, kinetic analyses have revealed different modes of inhibition, including competitive and mixed-competitive types. researchgate.net For example, rubrofusarin was found to be a mixed-competitive inhibitor of hMAO-A. acs.org The inhibition constants (Ki) provide a measure of the inhibitor's potency. researchgate.net While specific kinetic data for this compound's inhibition of MAO is not detailed, the study of similar compounds suggests that the mode of inhibition can vary. researchgate.net

Molecular docking simulations provide a computational model of how a ligand, such as this compound, might bind to the active site of an enzyme. nih.gov These studies have been used to predict the binding energies and interacting residues for related inhibitors with hMAO-A and hMAO-B. nih.govacs.org For instance, interactions with key amino acid residues like Ile-335 and Tyr-326 have been predicted to be important for the selectivity of inhibitors for the respective MAO isozymes. nih.govresearchgate.netresearchgate.netbiocrick.com Although specific docking results for this compound are not provided in the search results, such studies on analogous compounds help to rationalize the observed inhibitory activities and selectivities. acs.org

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) (Comparative Studies with Aglycone)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes. acs.orgmdpi.comnih.gov

Comparative studies have been conducted to evaluate the PTP1B inhibitory activity of naphthopyrone glycosides relative to their aglycone form, rubrofusarin. acs.org These studies have shown that rubrofusarin itself is a potent inhibitor of PTP1B with an IC50 value of 16.95 ± 0.49 μM. acs.org However, glycosylation significantly reduces this inhibitory activity. acs.org For instance, rubrofusarin 6-O-β-d-gentiobioside, a structural isomer of this compound, showed markedly reduced PTP1B inhibition (IC50 > 100 μM). acs.orgresearchgate.net This suggests that the bulky gentiobioside group hinders effective binding to the PTP1B active site. researchgate.net While glycosides may show reduced activity in vitro, it is hypothesized that they could be metabolized to the more active aglycone in the body. acs.org

| Compound | PTP1B IC50 (μM) |

|---|---|

| Rubrofusarin (aglycone) | 16.95 ± 0.49 acs.org |

| Rubrofusarin 6-O-β-d-glucopyranoside | 87.36 ± 1.08 acs.org |

| Rubrofusarin 6-O-β-d-gentiobioside | >100 acs.orgresearchgate.net |

| Ursolic acid (Reference) | 2.29 ± 0.04 acs.org |

Future Research Directions and Prospects for Chemical Biology

Unraveling Complete Biosynthetic Pathways for Targeted Production

The biosynthesis of Isorubrofusarin 10-gentiobioside is a complex process that is not yet fully elucidated. It is hypothesized to begin with the polyketide pathway, a common route for the formation of the naphthopyrone core in fungi and plants. This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the rubrofusarin (B1680258) aglycone.

The subsequent and crucial step is the glycosylation of the rubrofusarin core to attach the gentiobiose unit at the 10-hydroxy position. This process is catalyzed by a series of enzymes known as glycosyltransferases (GTs). While the involvement of UDP-glycosyltransferases (UGTs) in the glycosylation of various secondary metabolites in Cassia species has been identified through transcriptomic studies, the specific UGTs responsible for the sequential attachment of two glucose molecules to form the gentiobiose moiety of this compound remain to be characterized. mdpi.com Future research should focus on identifying and characterizing these specific glycosyltransferases. The elucidation of the complete biosynthetic pathway, including the key enzymatic steps, will be instrumental for the targeted production of this compound through metabolic engineering in microbial or plant-based systems. This would provide a sustainable and scalable source of the compound for further research and potential therapeutic applications.

Rational Design and Synthesis of Novel this compound Analogs

The structural framework of this compound offers a promising scaffold for the rational design and synthesis of novel analogs with enhanced or modified biological activities. Structure-activity relationship (SAR) studies on related naphthopyrone glycosides have provided initial insights into the importance of the glycosidic moiety and other structural features for their bioactivity. For instance, the nature and position of the sugar unit, as well as substitutions on the aromatic rings of the rubrofusarin core, can significantly influence the inhibitory activity against various enzymes.

Future efforts in this area should focus on the semi-synthesis or total synthesis of a library of this compound analogs. This would involve the chemical or enzymatic modification of the natural product or the development of a complete synthetic route. Key modifications could include:

Varying the glycosidic linkage or the sugar units to explore their impact on solubility, bioavailability, and target interaction.

Introducing different functional groups onto the naphthopyrone core to enhance potency and selectivity.

Investigating the role of the stereochemistry of the molecule in its biological activity.

The synthesis and biological evaluation of these novel analogs will be crucial for developing compounds with improved therapeutic potential and for probing the molecular targets of this compound.

Exploration of Multi-Target Pharmacological Activities

This compound has demonstrated a range of pharmacological activities, suggesting its potential to interact with multiple biological targets. This multi-target profile is particularly relevant for the treatment of complex multifactorial diseases.

One of the most promising areas of its activity is in the context of neurodegenerative diseases, particularly Alzheimer's disease. Studies have shown that this compound and its related compounds exhibit inhibitory activity against key enzymes implicated in the pathology of Alzheimer's, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.net

Furthermore, research has indicated its potential in metabolic disorders. For instance, related compounds have shown inhibitory effects against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling, suggesting a possible role in the management of diabetes. The ability to modulate multiple targets offers a significant advantage in treating diseases with complex pathologies. Future pharmacological studies should aim to:

Expand the screening of this compound against a wider range of biological targets to uncover new therapeutic applications.

Conduct more extensive in vivo studies to validate the observed in vitro activities and to assess its efficacy in relevant disease models.

Investigate the synergistic or additive effects of its multi-target activities.

In-Depth Mechanistic Characterization at the Cellular and Subcellular Levels

While the inhibitory effects of this compound on specific enzymes have been identified, a deeper understanding of its mechanism of action at the cellular and subcellular levels is required. Understanding how this compound modulates cellular signaling pathways and where it localizes within the cell is critical for its development as a therapeutic agent.

For related compounds, studies have begun to shed light on their cellular mechanisms. For example, some naphthopyrone glycosides have been shown to modulate signaling pathways such as the Akt/GSK-3β pathway and the Nrf2-mediated antioxidant response. In the context of its potential anti-diabetic effects, related compounds have been observed to influence glucose uptake in HepG2 cells.

Future research in this area should employ a range of cell biology and biochemical techniques to:

Determine the subcellular localization of this compound and its targets.

Elucidate the downstream effects of its enzymatic inhibition on cellular signaling cascades.

Investigate its impact on cellular processes such as oxidative stress, inflammation, and apoptosis in various cell models.

Utilize advanced imaging techniques to visualize the interaction of the compound with its cellular targets in real-time.

Computational Approaches for Lead Optimization and Drug Discovery

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools in modern drug discovery and can be instrumental in the lead optimization of this compound. frontiersin.org These in silico approaches can provide valuable insights into the binding modes of the compound with its target enzymes and help to rationalize the observed structure-activity relationships.

Molecular docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active sites of enzymes like AChE, BACE1, and PTP1B. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

Future computational studies should focus on:

Developing and validating robust molecular models of this compound in complex with its various biological targets.

Using these models to guide the design of new analogs with improved binding affinities and pharmacokinetic properties.

Employing molecular dynamics simulations to study the dynamic behavior of the compound-target complexes and to understand the role of conformational changes in its mechanism of action.

Applying quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, untested analogs.

By integrating computational approaches with experimental studies, the process of optimizing this compound as a lead compound can be significantly accelerated, paving the way for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity of Isorubrofusarin 10-gentiobioside?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to map the gentiobioside moiety and aglycone framework, alongside high-resolution mass spectrometry (HRMS) to verify molecular mass. High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for purity assessment (>95%) and comparison with reference standards. For novel derivatives, X-ray crystallography may supplement these techniques .

Q. How is this compound typically isolated from natural sources?

- Methodological Answer : Isolation involves solvent extraction (e.g., ethanol or methanol) of plant material (e.g., Cassia seeds), followed by liquid-liquid partitioning to remove lipids. Column chromatography (silica gel, Sephadex LH-20) is used for fractionation, with monitoring via thin-layer chromatography (TLC). Final purification employs preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile:water 65:35) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include solubility (polar solvents like DMSO for in vitro assays), stability under varying pH (degradation observed at pH >8), and photolability (requires light-protected storage). LogP values (~1.2) predict moderate membrane permeability, informing cell-based assay design. UV-Vis absorbance maxima at 280 nm and 340 nm enable quantification .

Advanced Research Questions

Q. How can researchers address contradictory reports on the antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer : Contradictions arise from contextual factors (e.g., concentration, cell type). A tiered approach is recommended:

- Dose-response profiling : Test 0.1–100 µM in multiple cell lines (e.g., HepG2, RAW264.7) .

- Redox environment modulation : Use glutathione-depleted models to assess pro-oxidant thresholds .

- Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical scavenging or generation .

- Meta-analysis : Pool data from >5 independent studies to identify consensus trends .

Q. What experimental strategies are optimal for elucidating the pharmacokinetic profile of this compound in vivo?

- Methodological Answer :

- Absorption/Distribution : Use LC-MS/MS to quantify plasma and tissue levels after oral/intravenous administration in rodents. Include bile-duct cannulated models to assess enterohepatic recirculation .

- Metabolism : Incubate with liver microsomes (human/rat) + NADPH, and identify metabolites via UPLC-QTOF-MS. Compare with in silico predictions (e.g., CYP450 docking simulations) .

- Excretion : Collect urine/feces over 72 hours post-dose; calculate renal/biliary clearance ratios .

Q. How can researchers resolve discrepancies in reported cytotoxic IC50 values of this compound across cancer cell lines?

- Methodological Answer : Discrepancies often stem from assay variability. Standardize protocols:

- Cell viability assays : Use parallel MTT, ATP-lite, and trypan blue exclusion to cross-validate .

- Culture conditions : Control for serum concentration (e.g., 5% vs. 10% FBS) and hypoxia (5% O₂ vs. normoxia) .

- Batch effects : Include reference compounds (e.g., doxorubicin) in each experiment to normalize inter-lab variability .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data of this compound?

- Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. For multi-parametric assays (e.g., ROS + apoptosis), apply multivariate ANOVA with Tukey’s post-hoc test. Report confidence intervals (95%) and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

- Answer : Include:

- Negative controls : Gentobiose (to rule out glycoside-mediated effects) and heat-inactivated enzyme .

- Positive controls : Known inhibitors (e.g., kojic acid for tyrosinase inhibition).

- Blanking controls : Substrate + enzyme without compound to baseline signal .

Tables for Key Data Interpretation

| Parameter | Recommended Method | Reference |

|---|---|---|

| Structural Purity | HPLC (C18, 280 nm) + NMR | |

| Cytotoxicity Validation | MTT + ATP-lite + flow cytometry | |

| Metabolic Stability | Liver microsome incubation + LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.